molecular formula C20H16Cl2FNO2 B3011846 1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303144-70-9

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B3011846
CAS No.: 303144-70-9
M. Wt: 392.25
InChI Key: WTJAOSUCZCHUHA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl2FNO2 and its molecular weight is 392.25. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Compounds containing a 2-fluoro-6-chlorobenzyl fragment, structurally related to the chemical , have shown selective action against S. aureus and are notable for their absence of hemotoxicity (Bogdanov et al., 2019).
  • Derivatives of this compound, specifically those with fluorine atoms positioned in the benzyl substituent, demonstrate high affinity and selectivity for the A1 adenosine receptor, indicating potential in neurological applications (Betti et al., 1999).
  • Some compounds with similar structures, notably those with fluorobenzyl groups, have shown efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative disorders (Vafadarnejad et al., 2018).

Potential in HIV-1 Treatment

  • Compounds with a 2-chloro-6-fluorobenzyl substitution have shown potent activity against HIV-1 in infected cells and in HIV-1 reverse transcriptase enzyme assays (Rotili et al., 2014).

Molecular Structure and Analysis

  • Structural analysis of related compounds, including those with fluorobenzyl components, has contributed to understanding molecular geometry, non-covalent interactions, and the role of hydration in stabilizing complex structures (Schlindwein et al., 2006).

Potential in Calcium-Channel Antagonism

  • Some derivatives of this compound have been investigated for their potential as calcium-channel antagonists, indicating possible use in cardiovascular or neurological conditions (Linden et al., 2011).

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-chlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAOSUCZCHUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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